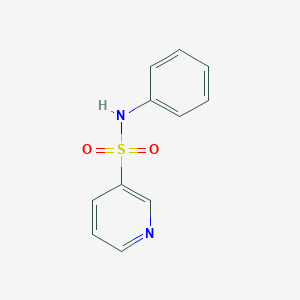

n-Phenylpyridine-3-sulfonamide

Descripción general

Descripción

n-Phenylpyridine-3-sulfonamide is a chemical compound with the molecular formula C11H10N2O2S . It is also known by other names such as 3-Pyridinesulfonanilide . The molecular weight of this compound is 234.28 g/mol .

Molecular Structure Analysis

The molecular structure of n-Phenylpyridine-3-sulfonamide consists of an aromatic phenyl group attached to a pyridine ring via a sulfonamide linkage . The InChI string for this compound is InChI=1S/C11H10N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-9,13H . The Canonical SMILES string is C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2 .

Physical And Chemical Properties Analysis

n-Phenylpyridine-3-sulfonamide has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 67.4 Ų . The compound is covalently bonded and is canonicalized .

Aplicaciones Científicas De Investigación

Detoxification of Toxic Arylamines : N-hydroxy-sulfonamide structures aid in the detoxification of toxic arylamines, especially in organs like the liver and kidney (Umemoto et al., 1988).

Metal-Induced Amide Deprotonation : 2,2'-bipyridine enhances metal-induced amide deprotonation in N-substituted amino acids, allowing Zn 2+ ion substitution for sulfonamide nitrogen-bound hydrogen (Gavioli et al., 1991).

Antibacterial Potential : Novel sulfonamide drugs exhibit antibacterial potential and acceptable cytotoxicity, making them candidates for human medicinal drugs (Hussain et al., 2022).

Inhibition of Carbonic Anhydrase Isoenzymes : N-acylsulfonamides effectively inhibit human carbonic anhydrase isoenzymes I and II, with potential applications in diuretic, antiglaucoma, antiobesity, and anticancer treatments (Yıldırım et al., 2015).

Use in HIV, Cancer, and Alzheimer's Treatments : Sulfonamide inhibitors are valuable in various medical treatments, including HIV protease inhibitors, anticancer agents, and Alzheimer's disease drugs (Gulcin & Taslimi, 2018).

Anti-Microbial Activities : Certain novel sulfonamides show good anti-microbial activities against gram-positive and gram-negative bacteria, promising for treating various infectious diseases (Ahmad & Farrukh, 2012).

DNA Interaction and Nuclease Activity : Mn(II) complexes with sulfonamides as ligands exhibit strong DNA interaction and nuclease activity, with potential implications for DNA cleavage mechanisms (Macías et al., 2012).

Pharmacophore Structures and Drug-Sensitive Pathways : Array-based microarray analysis can reveal essential pharmacophore structures and drug-sensitive cellular pathways for antitumor sulfonamides, aiding in clinical trials (Owa et al., 2002).

Propiedades

IUPAC Name |

N-phenylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXPETNDAONBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648526 | |

| Record name | N-Phenylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Phenylpyridine-3-sulfonamide | |

CAS RN |

103860-56-6 | |

| Record name | N-Phenylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)

![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)